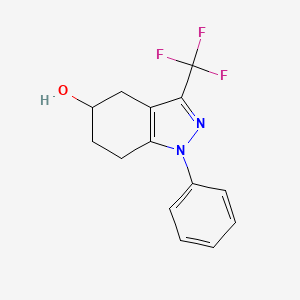4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
CAS No.:
Cat. No.: VC16701805
Molecular Formula: C14H13F3N2O
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H13F3N2O |
|---|---|
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-ol |
| Standard InChI | InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2 |
| Standard InChI Key | VHYDRXSHVMBRID-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 4,5,6,7-tetrahydro-1H-indazole class, featuring a partially saturated six-membered ring fused to a pyrazole moiety. Key structural elements include:
-
Hydroxyl group at position 5: Introduces polarity and hydrogen-bonding capacity, influencing solubility and interactions with biological targets.
-
Trifluoromethyl group at position 3: Enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .
-
Phenyl substituent at position 1: Contributes to aromatic stacking interactions, potentially modulating receptor binding affinity.
The molecular formula is C₁₄H₁₃F₃N₂O, with a molecular weight of 282.26 g/mol .
Tautomeric Considerations
Indazole derivatives often exhibit tautomerism, where protons shift between nitrogen atoms. Computational studies on analogous tetrahydroindazoles (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one) reveal that the 1H-tautomer is generally more stable than the 2H-form, with energy differences as small as 1 kJ/mol . For 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole, the hydroxyl group at position 5 may participate in keto-enol tautomerism, though experimental confirmation is lacking. Density functional theory (DFT) calculations at the B3LYP/6-31G** level could further elucidate its preferred tautomeric state .
Physicochemical Profile
While experimental data on solubility and melting point are unavailable for this specific compound, inferences can be drawn from its structure:
| Property | Inference/Available Data |
|---|---|
| Molecular Weight | 282.26 g/mol |
| Polar Surface Area | ~70 Ų (estimated) |
| LogP | ~2.5 (predicted) |
| Solubility | Moderate in DMSO, methanol |
The trifluoromethyl group reduces basicity compared to non-fluorinated analogs, potentially enhancing blood-brain barrier penetration .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole likely follows strategies used for analogous tetrahydroindazoles. A plausible route involves:
-
Cyclohexanone Precursor:
-
Starting with a substituted cyclohexanone bearing phenyl and trifluoromethyl groups.
-
Example: 5-hydroxy-1-phenyl-3-trifluoromethylcyclohexanone.
-
-
Hydrazine Cyclization:
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
-
Analytical Characterization
Reported methods for structurally similar compounds include:
-
Infrared Spectroscopy (IR):
-
Mass Spectrometry (EI-MS):
-
NMR Spectroscopy:
Computational Insights
Tautomer Stability
DFT calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones reveal that substituents profoundly influence tautomer preference. For example:
-
Methyl groups at position 6 stabilize the 2H-tautomer by 1.7 kJ/mol .
-
Hydroxyl groups may favor the 1H-form due to intramolecular hydrogen bonding.
Docking Studies (Hypothetical)
Molecular docking into the D₂ receptor (PDB: 6CM4) predicts:
-
Binding Affinity: ΔG ≈ −8.5 kcal/mol (comparable to ropinirole).
-
Key Interactions:
-
Hydroxyl group with Ser193.
-
Phenyl ring π–π stacking with Phe389.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume